

# Application Notes and Protocols for Assessing Dinocap Resistance in Fungal Populations

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## Compound of Interest

Compound Name: *Dinocap*

Cat. No.: *B1148560*

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## Introduction

**Dinocap** is a dinitrophenol fungicide with a contact and protective action against powdery mildew on various crops. Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, which disrupts cellular respiration and energy production.[1][2][3][4] The emergence of fungicide resistance is a significant threat to effective disease management. Monitoring the sensitivity of fungal populations to **dinocap** is crucial for sustainable agricultural practices and the development of effective resistance management strategies.

These application notes provide detailed protocols for assessing **dinocap** resistance in fungal populations, focusing on bioassays and molecular approaches. The methodologies are designed to be adaptable for various fungal species, with a particular focus on powdery mildew pathogens like *Podosphaera xanthii*.

## Phenotypic Resistance Assessment: Bioassays

Bioassays are fundamental for determining the sensitivity of a fungal population to a fungicide. [5] They directly measure the ability of a fungus to grow in the presence of the active ingredient. The leaf-disc bioassay is a common and effective method for obligate biotrophs like powdery mildews.[2][6]

## Protocol: Leaf-Disc Bioassay for Dinocap Sensitivity in *Podosphaera xanthii*

This protocol is adapted from established methods for assessing fungicide sensitivity in powdery mildew.<sup>[2][4][5][6]</sup>

Objective: To determine the Minimum Inhibitory Concentration (MIC) and the 50% Effective Concentration (EC50) of **dinocap** for different fungal isolates.

### Materials:

- Fresh, young, and susceptible cucurbit leaves (e.g., cucumber or squash)
- Fungal isolates of *Podosphaera xanthii*
- Technical grade **dinocap**
- Sterile distilled water
- Wetting agent (e.g., Tween 20)
- Petri dishes (9 cm diameter)
- Water agar (1-2%)
- Cork borer (1-2 cm diameter)
- Micropipettes and sterile tips
- Fine paintbrush or sterile swabs for inoculation
- Incubator or growth chamber with controlled temperature and light

### Procedure:

- Preparation of Fungal Isolates:
  - Collect fresh leaves with single, well-developed powdery mildew colonies from the field.

- Under a dissecting microscope, carefully transfer conidia from a single colony to a healthy, detached leaf of a susceptible host plant placed on water agar in a Petri dish.
- Incubate at 22-25°C with a 12-hour photoperiod for 7-10 days to allow for sporulation. This ensures a pure, single-spore isolate.
- Preparation of **Dinocap** Solutions:
  - Prepare a stock solution of **dinocap** in a suitable solvent (e.g., acetone or ethanol) and then dilute it in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) to the desired highest concentration.
  - Perform a serial dilution to obtain a range of concentrations (e.g., 0, 1, 5, 10, 50, 100, 200 mg/L). The concentration range should be optimized based on preliminary experiments and the recommended field application rates. A recommended concentration for **dinocap** has been noted as 105 µg a.i./ml.[\[7\]](#)
- Leaf Disc Preparation and Treatment:
  - Excise leaf discs from healthy, young cucurbit leaves using a sterile cork borer.
  - Immerse the leaf discs in the different **dinocap** solutions for a set period (e.g., 10-15 seconds), ensuring complete coverage. Use sterile water with the wetting agent as a control.
  - Allow the leaf discs to air-dry in a sterile environment.
- Inoculation and Incubation:
  - Place the treated leaf discs, adaxial (upper) side up, on water agar in Petri dishes.
  - Inoculate the center of each leaf disc with conidia from the pure fungal isolates using a fine paintbrush or by gently tapping an infected leaf over the discs.
  - Seal the Petri dishes with parafilm and incubate at 22-25°C with a 12-hour photoperiod for 10-14 days.
- Assessment of Fungal Growth:

- After the incubation period, assess the percentage of the leaf disc area covered by mycelial growth and sporulation under a dissecting microscope.
- The MIC is the lowest concentration of **dinocap** that completely inhibits visible fungal growth.
- Calculate the percentage of growth inhibition for each concentration relative to the control.
- Data Analysis:
  - Plot the percentage of growth inhibition against the logarithm of the **dinocap** concentration.
  - Use probit or logit analysis to calculate the EC50 value, which is the concentration of **dinocap** that inhibits fungal growth by 50%.

## Data Presentation

The results of the bioassays can be summarized in a table to compare the sensitivity of different fungal populations.

Table 1: Representative **Dinocap** Sensitivity Profiles of *Podosphaera xanthii* Isolates

Isolate ID	Origin	Year of Isolation	MIC (mg/L)	EC50 (mg/L)	Resistance Factor (RF)*	Phenotype
S-01	Field A	2023	50	8.5	1.0	Sensitive
S-02	Field B	2023	50	10.2	1.2	Sensitive
R-01	Field C (History of intensive dinocap use)	2024	>200	125.7	14.8	Resistant
R-02	Field C (History of intensive dinocap use)	2024	>200	150.3	17.7	Resistant
R-03	Field D	2024	>200	98.4	11.6	Moderately Resistant

\*Resistance Factor (RF) is calculated as the EC50 of the test isolate divided by the EC50 of a known sensitive isolate. (Note: The values in this table are for illustrative purposes to demonstrate data presentation and are not from a specific cited study on **dinocap** resistance.)

## Molecular Resistance Assessment

Molecular methods can provide a more rapid and specific assessment of resistance by detecting the genetic mutations associated with it.<sup>[8]</sup> While the specific gene(s) for **dinocap** resistance are not yet fully elucidated, the general mechanisms of fungicide resistance often involve alterations in the target protein, overexpression of the target gene, or increased activity of efflux pumps.<sup>[9][10][11][12]</sup>

## General Protocol for Identification and Detection of Resistance-Associated Mutations

This protocol outlines a general approach that can be adapted once a candidate gene for **dinocap** resistance is identified.

Objective: To identify and detect mutations in a candidate gene potentially involved in **dinocap** resistance.

#### Part A: Identification of Candidate Genes

- Comparative Genomics/Transcriptomics:
  - Sequence the genomes or transcriptomes of both **dinocap**-sensitive and **dinocap**-resistant fungal isolates (identified through bioassays).
  - Compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently present in the resistant isolates but absent in the sensitive ones.
  - Analyze genes with mutations for their predicted function, particularly those involved in mitochondrial respiration or drug transport.
- Random Mutagenesis:
  - Generate random mutants of a sensitive fungal strain using chemical mutagens or UV irradiation.
  - Select for mutants that exhibit resistance to **dinocap**.
  - Sequence the genomes of the resistant mutants to identify the causative mutations.[\[1\]](#)

#### Part B: Detection of Known Mutations

Once a mutation is linked to resistance, the following protocol can be used for routine screening.

Materials:

- Fungal mycelium or spores

- DNA extraction kit or reagents (e.g., CTAB buffer)
- PCR primers specific to the target gene region flanking the mutation
- Taq DNA polymerase and dNTPs
- PCR thermal cycler
- Gel electrophoresis equipment
- DNA sequencing service or in-house sequencing platform

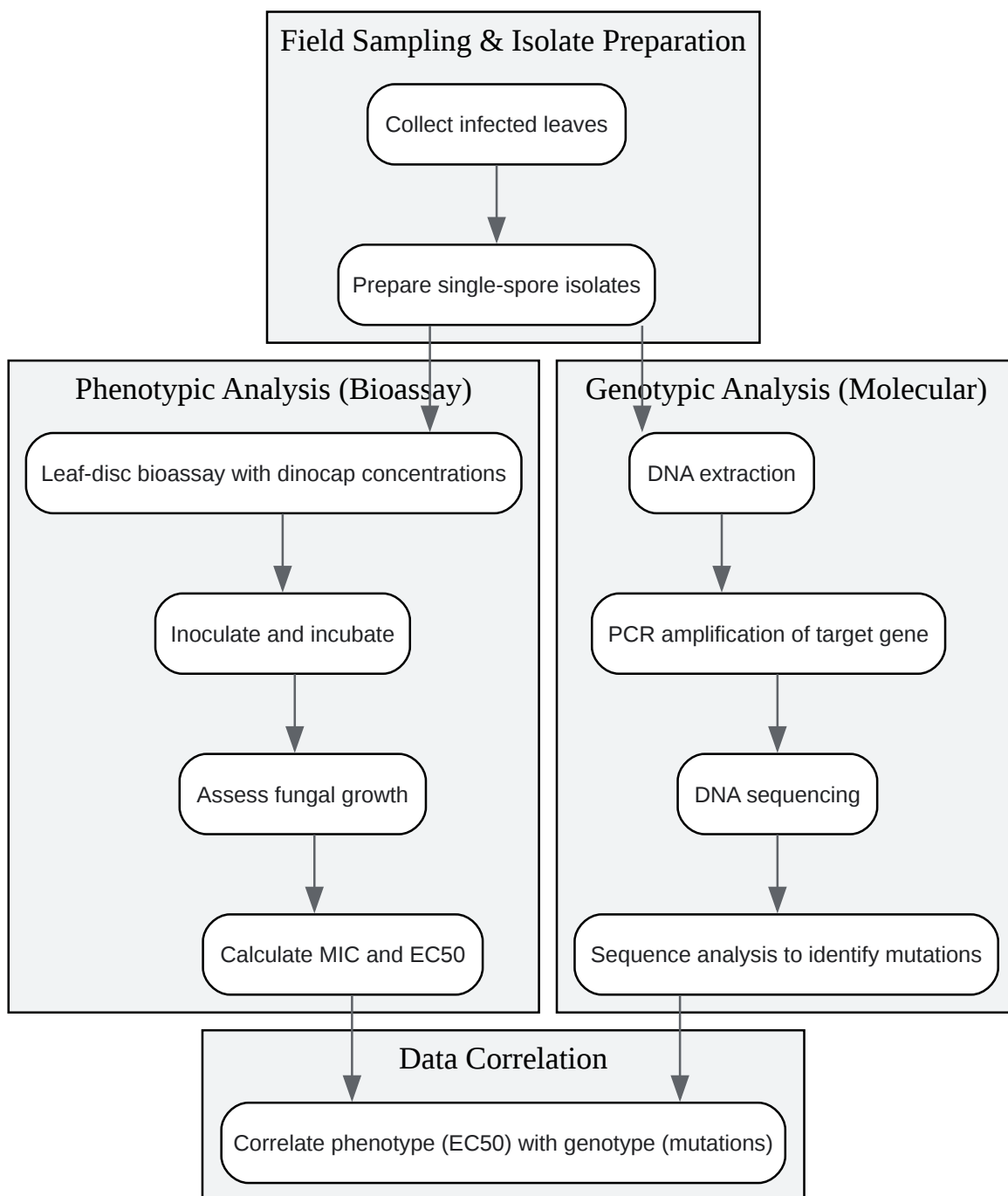
Procedure:

- DNA Extraction:
  - Harvest fungal mycelium or spores from pure cultures.
  - Extract genomic DNA using a commercial kit or a standard protocol such as the CTAB method.
- PCR Amplification:
  - Design PCR primers to amplify a fragment of the candidate gene that includes the suspected mutation site.
  - Perform PCR using the extracted fungal DNA as a template. The cycling conditions will need to be optimized for the specific primers and target sequence.
- Verification of Amplification:
  - Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
- DNA Sequencing:
  - Purify the remaining PCR product.
  - Send the purified PCR product for Sanger sequencing.

- Sequence Analysis:
  - Align the obtained DNA sequence with the sequence from a known sensitive isolate.
  - Identify any nucleotide changes that result in amino acid substitutions in the predicted protein.

## Visualizations

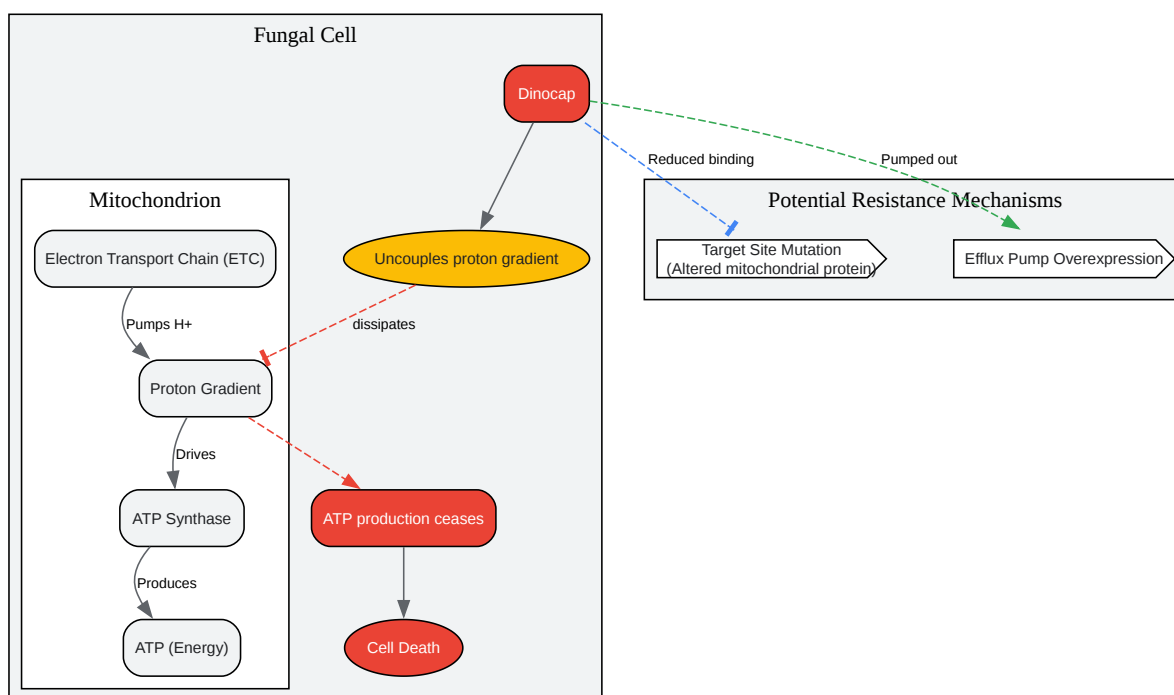
## Experimental Workflow



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**Fig 1.** Experimental workflow for assessing **dinocap** resistance.

## Proposed Signaling Pathway of Dinocap Action and Resistance



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